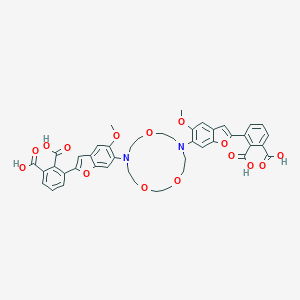

(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid, commonly known as TDB, is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB belongs to the family of dendrimers, which are highly branched and symmetric molecules that have a wide range of applications in various fields, including drug delivery, imaging, and sensing.

Wissenschaftliche Forschungsanwendungen

TDB has shown great promise in various scientific research applications due to its unique chemical properties. One of the most significant applications of TDB is in drug delivery, where it can be used to encapsulate drugs and deliver them to specific sites in the body. TDB's dendritic structure allows for the precise control of drug release, making it an ideal candidate for targeted drug delivery. TDB has also been used in imaging applications, where it can be used as a contrast agent for magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, TDB has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Wirkmechanismus

The mechanism of action of TDB is not fully understood, but it is believed to be related to its dendritic structure. TDB's dendritic structure allows it to interact with biological molecules in a unique way, potentially leading to its various applications. Additionally, TDB's size and shape allow it to interact with cell membranes, potentially leading to its antibacterial and antifungal properties.

Biochemische Und Physiologische Effekte

TDB has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for various applications. Additionally, TDB has been shown to have low immunogenicity, meaning that it does not elicit an immune response when introduced into the body. This property is essential for the development of new drug delivery systems, as it allows for repeated dosing without adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

TDB's unique chemical properties make it an ideal candidate for various lab experiments. Its dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it an ideal candidate for studies related to antimicrobial agents. However, TDB's synthesis method can be challenging and time-consuming, making it difficult to produce in large quantities.

Zukünftige Richtungen

There are many potential future directions for TDB research. One area of research is the development of new drug delivery systems using TDB. Researchers are also exploring the use of TDB as a contrast agent for various imaging modalities, including MRI and CT scans. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. Finally, researchers are exploring the use of TDB in various sensing applications, including environmental monitoring and disease diagnosis.

Conclusion

In conclusion, TDB is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB's dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. As research in this area continues, it is likely that TDB will play an increasingly important role in various scientific research applications.

Synthesemethoden

The synthesis of TDB involves a multistep process that requires careful control of reaction conditions to ensure the desired product is obtained. The first step involves the synthesis of a precursor molecule, which is then coupled with other molecules to form the final product. The most common method for synthesizing TDB is through the use of click chemistry, which involves the coupling of azide and alkyne functional groups through a copper-catalyzed reaction. This method allows for the precise control of the dendrimer's size and structure, making it an ideal candidate for various applications.

Eigenschaften

CAS-Nummer |

124487-65-6 |

|---|---|

Produktname |

(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid |

Molekularformel |

C44H42N2O15 |

Molekulargewicht |

838.8 g/mol |

IUPAC-Name |

3-[6-[13-[2-(2,3-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]phthalic acid |

InChI |

InChI=1S/C44H42N2O15/c1-55-37-21-25-19-35(27-5-3-7-29(41(47)48)39(27)43(51)52)60-33(25)23-31(37)45-9-13-57-14-10-46(12-16-59-18-17-58-15-11-45)32-24-34-26(22-38(32)56-2)20-36(61-34)28-6-4-8-30(42(49)50)40(28)44(53)54/h3-8,19-24H,9-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |

InChI-Schlüssel |

LCLZELJPNRRHBU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC |

Synonyme |

SBFP sodium-binding benzofuran phthalate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)